Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate
Overview
Description
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 125483-57-0. It has a molecular weight of 377.46 and its molecular formula is C19H23NO5S . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature in an inert atmosphere . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Photoacid Generators
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate has been explored for its potential as a photoacid generator. In particular, sulfonated oximes of this compound, when exposed to UV light, release 4-methylbenzenesulfonic acid. This property is significant for its application in polymer resists, where the release of acid upon irradiation is a crucial step in the patterning process. The study also delves into the secondary reactions these compounds undergo, further influencing their behavior as photoacid generators (Plater et al., 2019).
Synthesis of Alicyclic Systems
The compound is used as an intermediate in the synthesis of alkylidenecyclopropanes. This synthesis is critical as it allows access to various alicyclic systems through metal-catalyzed higher-order carbocyclization and cycloisomerization reactions. This process is noted for its practicality, economical aspects, and scalability (Ojo et al., 2014).
Crystallographic Studies
Crystallographic studies have been conducted on related compounds, providing insight into their molecular structures and potential chemical behaviors. For instance, studies on 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate have revealed intricate details about their structure and interactions, shedding light on how similar compounds like Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate might behave under various conditions (Babu et al., 2014).
Corrosion Inhibition
Studies have demonstrated the use of similar compounds as unharmful inhibitors for aluminum corrosion. These inhibitors work by adsorbing onto the metal surface, forming a protective layer. Understanding the behavior of these inhibitors helps in devising new approaches for corrosion protection, a crucial aspect in various industrial applications (Nesane et al., 2020).
Antimicrobial Activity
Certain derivatives of Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate have shown antimicrobial activity. These derivatives have been synthesized and tested against various microbial strains, showcasing their potential as therapeutic agents for treating infections (Habib et al., 2013).
Safety and Hazards
properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,13H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMURDJGCQYSKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-aminocyclobutanecarboxylate 4-methylbenzenesulfonate | |
CAS RN |
125483-57-0 | |
Record name | Cyclobutanecarboxylic acid, 1-amino-, phenylmethyl ester, 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125483-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.